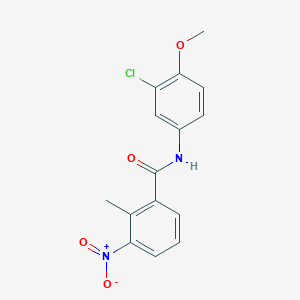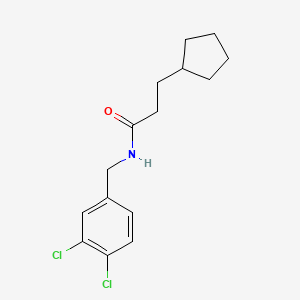
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMMA is a member of the amine class of compounds and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of biochemical and physiological effects. In animal studies, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been shown to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, making it a potentially useful compound in the treatment of neurodegenerative diseases. However, one limitation of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential toxicity. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to be toxic in high doses, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research on (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine. One area of research could focus on the potential applications of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds based on the structure of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, with the aim of enhancing its cognitive-enhancing properties while minimizing its potential toxicity. Additionally, more research is needed to fully understand the mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenylamine with 4-methoxy-3-methylbenzyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the intermediate compound (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine hydrochloride, which can be further purified to obtain (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine.
Aplicaciones Científicas De Investigación
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been used in various scientific research studies due to its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, including the ability to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-16(10-13(12)2)18-11-15-6-8-17(19-4)14(3)9-15/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVGTPLXICQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methylbenzyl)-3,4-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)





![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)